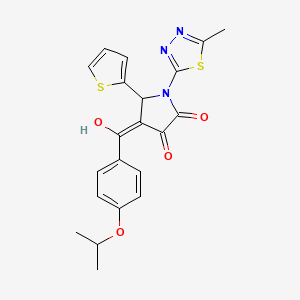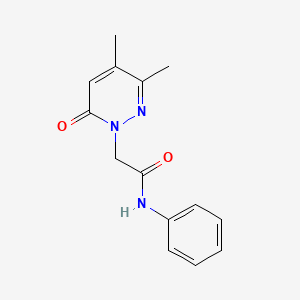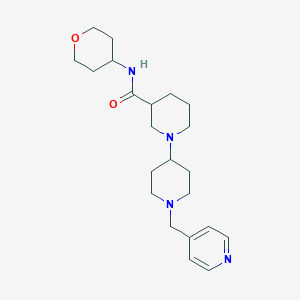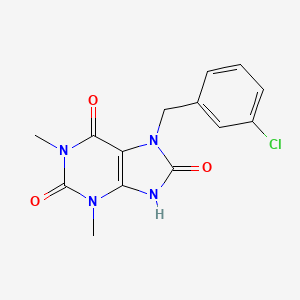![molecular formula C12H9BrN6O2 B5276860 6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine](/img/structure/B5276860.png)
6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine is a complex organic compound that features a quinoline core substituted with a bromine atom at the 6th position and an amine group at the 8th position. This compound also contains a triazole ring substituted with a nitro group, which is linked to the quinoline core via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The quinoline core is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The 8th position of the quinoline core is then aminated using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.
Triazole Formation: The triazole ring is synthesized separately through a cyclization reaction involving a nitrile and hydrazine derivative.
Coupling: The triazole ring is then coupled to the quinoline core via a methylene bridge using a suitable linker and coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Cyclization: Acidic or basic conditions, heat.
Major Products
Reduction: Formation of 6-amino-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine.
Substitution: Formation of various substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is studied for its antimicrobial and antiviral properties, making it a candidate for new drug development.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Signal Transduction Pathways: The compound may modulate signal transduction pathways involved in cell growth and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-bromoquinoline: Lacks the triazole and nitro groups, making it less versatile in biological applications.
8-aminoquinoline: Lacks the bromine and triazole groups, affecting its electronic properties and reactivity.
3-nitro-1H-1,2,4-triazole: Lacks the quinoline core, limiting its applications in materials science.
Uniqueness
6-bromo-N-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]quinolin-8-amine is unique due to its combination of a quinoline core, bromine, nitro, and triazole groups. This combination imparts distinct electronic properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
6-bromo-N-[(3-nitro-1,2,4-triazol-1-yl)methyl]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O2/c13-9-4-8-2-1-3-14-11(8)10(5-9)15-6-18-7-16-12(17-18)19(20)21/h1-5,7,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMHLNOIVGDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)NCN3C=NC(=N3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5276782.png)

![(5Z)-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5276791.png)
![rel-(4aS,8aR)-N-benzyl-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxamide hydrochloride](/img/structure/B5276795.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5276800.png)
![1-[(3-Bromophenyl)methyl]piperidin-3-ol](/img/structure/B5276819.png)

![N-[4-(propan-2-yl)phenyl]-4-propylpiperazine-1-carboxamide](/img/structure/B5276830.png)

![N,N-dimethyl-7-(2-methylbutanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5276849.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5276857.png)
![(2E)-3-(3-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B5276885.png)
![(2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3-one](/img/structure/B5276893.png)

